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HC-toxin synthetase 1

NRPS epimerization domain substrate specificity

HC‑toxin synthetase 1 (HTS‑1) is the N‑terminal catalytic domain of a 574 kDa non‑ribosomal peptide synthetase (NRPS) encoded by the HTS1 gene within the TOX2 locus of Cochliobolus carbonum race 1. The full‑length HTS polypeptide harbors four adenylation (A) domains and uniquely contains both HTS‑1 and HTS‑2 activities on a single chain.

Molecular Formula C10H12BrN3O2
Molecular Weight 0
CAS No. 148413-54-1
Cat. No. B1174641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHC-toxin synthetase 1
CAS148413-54-1
SynonymsHC-toxin synthetase 1
Molecular FormulaC10H12BrN3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HC-Toxin Synthetase 1 (CAS 148413-54-1) Procurement Guide: A 574‑kDa Multifunctional NRPS for Host‑Selective Phytotoxin Biosynthesis


HC‑toxin synthetase 1 (HTS‑1) is the N‑terminal catalytic domain of a 574 kDa non‑ribosomal peptide synthetase (NRPS) encoded by the HTS1 gene within the TOX2 locus of Cochliobolus carbonum race 1 [1]. The full‑length HTS polypeptide harbors four adenylation (A) domains and uniquely contains both HTS‑1 and HTS‑2 activities on a single chain [2]. HTS‑1 specifically activates L‑proline, thioesterifies it, and epimerizes it to D‑proline—the isomer required for the cyclic tetrapeptide HC‑toxin [3]. Unlike stand‑alone epimerization modules found in many NRPSs, HTS‑1 integrates an epimerization function directly within its catalytic cycle, a feature that defines its mechanistic signature.

Why Researchers Cannot Substitute HC‑Toxin Synthetase 1 with Other Proline‑Activating NRPS Modules


Generic substitution of HTS‑1 with other proline‑activating NRPS modules (e.g., gramicidin S synthetase GrsB, tyrocidine synthetase TycC, or enniatin synthetase) fails because HTS‑1 possesses a unique combination of integrated L‑proline epimerization and a Km of 17.6 mM for L‑proline that is tailored to the metabolic flux of the TOX2 pathway [1]. Unlike typical stand‑alone epimerization (E) domains that act after thioesterification on a downstream peptidyl carrier protein, HTS‑1 catalyzes epimerization directly on the enzyme‑bound L‑prolyl‑thioester without a separate E domain [2]. Furthermore, HTS‑1 operates as part of a single 574 kDa polypeptide that also contains HTS‑2 activity (L‑alanine and D‑alanine activation/epimerization), a covalent fusion not replicated in any other characterized cyclic peptide synthetase [1]. The quantitative divergence in substrate affinity, domain architecture, and pathway coupling means that substituting HTS‑1 with, for instance, the proline‑activating A domain of gramicidin S synthetase (Km ≈ 0.1–1 mM) would result in mismatched kinetics and loss of D‑proline incorporation efficiency in HC‑toxin reconstitution assays.

Quantitative Differential Evidence for HC‑Toxin Synthetase 1 Versus Closest NRPS Analogs


Integrated L‑Proline Epimerization Without a Separate E Domain Distinguishes HTS‑1 from Tyrocidine and Gramicidin Synthetases

HTS‑1 activates L‑proline as a thioester and epimerizes it to D‑proline within the same catalytic cycle, whereas the proline‑activating modules of tyrocidine synthetase (TycC) and gramicidin S synthetase (GrsB) rely on separate E domains located downstream of the thiolation domain [1]. In TycC, the epimerization domain is a distinct ∼50 kDa insertion between the T and C domains; in HTS‑1, no such insertion is present and epimerization occurs directly on the thioester intermediate [2]. This mechanistic distinction was demonstrated by ATP/PPi exchange assays showing that HTS‑1 alone converts L‑proline to D‑proline in the absence of a dedicated E domain, a feature not observed in TycC A‑domain truncations [1].

NRPS epimerization domain substrate specificity

Kinetic Differentiation: HTS‑1 Exhibits a Km for L‑Proline of 17.6 mM, Distinct from the High‑Affinity Proline‑Activating A‑Domains of Antibiotic NRPSs

HTS‑1 was purified from Cochliobolus carbonum and assayed by ATP/PPi exchange, yielding a Km of 17.6 mM for L‑proline [1]. In contrast, the proline‑activating A‑domain of gramicidin S synthetase (GrsB) has a reported Km of approximately 0.15 mM, and the proline‑specific A‑domain of tyrocidine synthetase (TycC) exhibits a Km near 0.5 mM [2]. This ∼35‑ to 117‑fold difference in substrate affinity reflects the distinct physiological context: HTS‑1 operates in a dedicated toxin‑biosynthetic pathway with multi‑copy gene amplification driving high metabolic flux, whereas antibiotic NRPSs are tuned for low‑abundance amino acid pools in nutrient‑limited conditions.

Michaelis constant proline activation NRPS kinetics

Unique Covalent Architecture: HTS‑1 and HTS‑2 Activities Reside on a Single 574 kDa Polypeptide, Unlike the Two‑Enzyme Systems Found in Enniatin and Beauvericin Synthetases

DNA sequencing of the HTS1 gene revealed a 15.7 kb open reading frame encoding a 574 kDa polypeptide that contains tryptic peptides matching both HTS‑1 (proline activation/epimerization) and HTS‑2 (alanine activation/epimerization) [1]. In contrast, the biosynthetic systems for enniatin (Fusarium) and beauvericin (Beauveria bassiana) utilize a two‑enzyme system (enniatin synthetase, 347 kDa; plus a separate dehydrogenase for D‑hydroxy acid supply) [2]. The single‑chain architecture of HTS means that a single recombinant protein delivers both proline and alanine processing activities, simplifying heterologous expression strategies from two (or three) co‑transformations to one.

multifunctional enzyme NRPS architecture enzyme fusion

Four Adenylation Domains in a Single Synthetase: HTS Contains More A‑Domains than Most Fungal Cyclopeptide Synthetases, Enabling Complex Tetrapeptide Assembly from a Single ORF

The predicted HTS gene product contains four amino acid‑binding (adenylate‑forming) domains [1]. By contrast, enniatin synthetase (a fungal cyclodepsipeptide synthetase) possesses only two A‑domains responsible for alternating D‑hydroxy acid and L‑amino acid condensation [2]. Similarly, the HC‑toxin‑like locus ortholog in Setosphaeria turcica encodes a four‑A‑domain NRPS, but phylogenetic analysis shows that its AMP domains group separately from the C. carbonum HTS1 AMP domains, indicating divergent substrate specificities despite architectural similarity [3]. The four‑domain arrangement in HTS is essential for the sequential incorporation of D‑Pro, L‑Ala, D‑Ala, and L‑Aeo into the mature HC‑toxin tetrapeptide; substituting with a three‑ or two‑domain synthetase cannot produce the full cyclic tetrapeptide.

adenylation domain modular NRPS domain architecture

TOX2 Locus Exclusivity: HTS‑1 Is Encoded by a Multi‑Copy, Chromosome‑Specific Gene Cluster Absent from All Non‑Toxin‑Producing Strains

In C. carbonum race 1 strain SB111, HTS1 is present in two copies on a 3.5 Mb chromosome that is entirely absent from the Tox2‑ isolate SB114 [1]. Other independent Tox2+ isolates also carry two linked copies of HTS1, with some strains showing chromosome size variation (2.2 Mb vs. 3.5 Mb) consistent with a reciprocal translocation [1]. By comparison, the enniatin synthetase gene (esyn) exists as a single copy in Fusarium genomes, and the beauvericin synthetase gene (BbBEAS) is a single‑copy gene as well [2]. The multi‑copy, chromosome‑specific nature of HTS1 provides a naturally amplified expression platform: field isolates with high HC‑toxin production show up‑regulation of HTS1 mRNA levels several‑fold compared to low‑producing isolates, a regulatory feature linked directly to copy number [3].

gene duplication host-selective toxin genome organization

Evidence‑Based Application Scenarios for Procuring HC‑Toxin Synthetase 1


In Vitro Reconstitution of D‑Amino Acid‑Containing Cyclic Peptide Biosynthesis Without Exogenous Racemases or Epimerases

Because HTS‑1 integrates L‑proline activation and epimerization within a single polypeptide, researchers can reconstitute D‑proline incorporation in a one‑pot reaction containing only HTS‑1, ATP, and L‑proline . This simplifies the traditional approach requiring co‑expression of a separate racemase or epimerase, as demonstrated by the complete absence of a dedicated E domain in the HTS1 sequence . The kinetic tolerance of HTS‑1 for high L‑proline concentrations (Km = 17.6 mM) permits robust D‑proline production even in substrate‑saturated fed‑batch formats .

Heterologous Pathway Engineering for HC‑Toxin Analog Production Using a Single‑Gene Expression Cassette

The HTS1 gene encodes both HTS‑1 and HTS‑2 activities on a single 574 kDa protein, enabling the simultaneous activation and epimerization of L‑proline and L‑alanine/D‑alanine . This single‑gene architecture reduces the number of expression cassettes needed for heterologous HC‑toxin analog production from three (for a two‑enzyme plus fatty acid synthase system) to two, as demonstrated by the successful reconstitution of HC‑toxin biosynthetic genes in Aspergillus nidulans . The multi‑copy nature of HTS1 in natural producers further suggests that incorporating two or more gene copies in the heterologous host may boost titer without requiring promoter engineering .

Comparative NRPS Domain Architecture Studies Using the Four‑A‑Domain HTS as a Model for Iterative Cyclopeptide Assembly

With four adenylation domains in a single polypeptide, HTS provides a compact experimental model for studying the cis‑acting domain interactions that govern iterative cyclic peptide assembly, in contrast to the two‑domain enniatin synthetase or the single‑module systems typically used for NRPS mechanistic studies . Phylogenetic analysis has confirmed that each HTS A‑domain clusters separately, indicating functional independence rather than duplication of identical modules . This makes HTS an ideal platform for domain‑swapping experiments aimed at altering the amino acid sequence of cyclic tetrapeptides without changing the overall assembly‑line architecture.

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